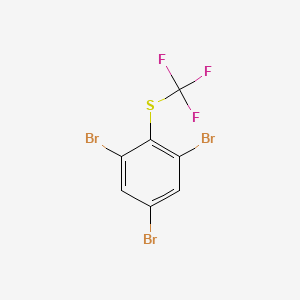
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane, also known as TBTFMS, is a compound that has been studied extensively for its potential applications in various scientific research. This compound is of particular interest due to its unique chemical structure, which enables it to interact with various biological systems and molecules.
Aplicaciones Científicas De Investigación
Reduction of Tribromophenyl Sulfonates
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, such as tribromophenyl sulfonates, have been studied for their efficient reduction by mercaptide anions. This reaction highlights its potential application in organic synthesis, particularly in the preparation of sulfinates and disulfides, which are important intermediates in chemical synthesis (Durkin, Langler, & Morrison, 1988).
Sulfane Sulfur Detection and Imaging
The compound's derivatives have been utilized in the development of protocols for the accurate measurement of sulfane sulfur in biological specimens. Sulfane sulfur plays a critical role in cellular functions, and its accurate measurement is vital for understanding its biological roles. A specific protocol involving monobromobimane coupled with RP-HPLC has been established for this purpose, demonstrating the compound's application in bioanalytical chemistry (Shen et al., 2012).
Environmental Concentrations and Toxicology
The environmental presence and effects of 2,4,6-Tribromophenyl compounds, such as 2,4,6-tribromophenol, have been extensively reviewed, indicating the compound's relevance in environmental science. The review covers concentrations in various environments, toxicokinetics, and toxicodynamics, revealing gaps in current knowledge about these chemicals. This underlines the importance of further research into the environmental impact of such compounds (Koch & Sures, 2018).
Trifluoromethyl Sulfoxides Reduction
Research has also explored the behavior of trifluoromethyl sulfoxides, including (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane derivatives, in the presence of trifluoromethanesulfonic anhydride. This study contributes to the understanding of reduction processes in organic chemistry, showing potential applications in the synthesis of reduced sulfur compounds (Macé et al., 2010).
Novel Nanofiltration Membranes
The compound's derivatives have been used in the synthesis of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibit improved water flux and dye treatment capabilities, demonstrating the compound's application in materials science and engineering, particularly in water purification technologies (Liu et al., 2012).
Sensitive Detection of Sulfane Sulfur
Derivatives of (2,4,6-Tribromophenyl)(trifluoromethyl)sulfane have been applied in the development of fluorescent probes for the sensitive detection and imaging of sulfane sulfur in living cells and in vivo. This highlights its application in the development of diagnostic and research tools in the field of cellular biology (Han et al., 2018).
Propiedades
IUPAC Name |
1,3,5-tribromo-2-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br3F3S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDHXWULFQHNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)SC(F)(F)F)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br3F3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682097 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.86 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4,6-Tribromophenyl)(trifluoromethyl)sulfane | |
CAS RN |
1215205-79-0 |
Source


|
| Record name | 1,3,5-Tribromo-2-[(trifluoromethyl)sulfanyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

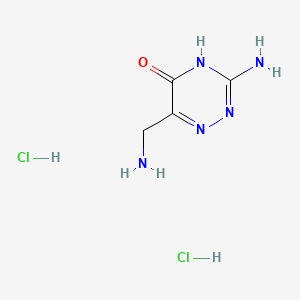
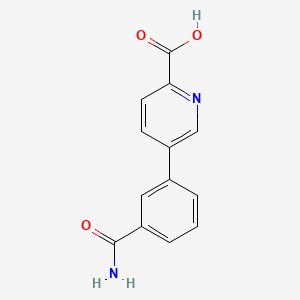
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B581501.png)
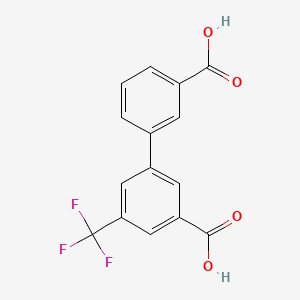
![9-ethyl-8-iodo-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B581503.png)
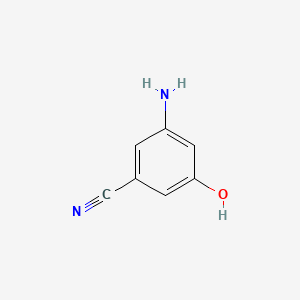
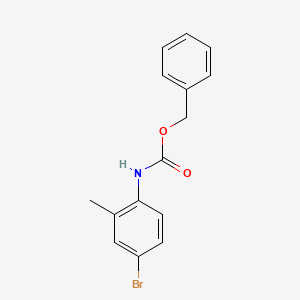
![4-Aminothieno[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B581507.png)
![2-Ethyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B581509.png)
![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B581511.png)
![5-Chloro-6-iodo-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B581512.png)
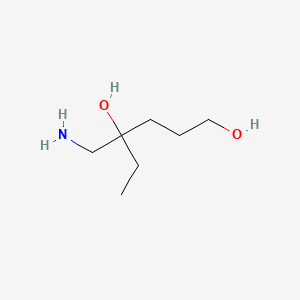
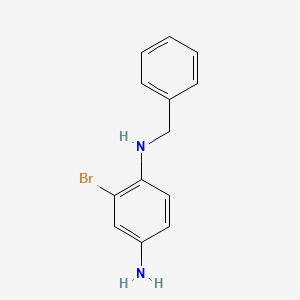
![2-[Benzyl(cyclopropylmethyl)amino]ethanol](/img/structure/B581519.png)